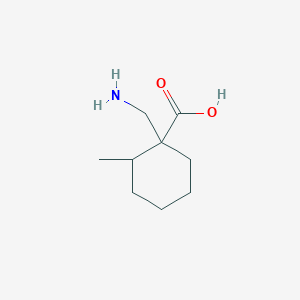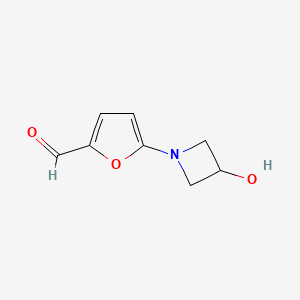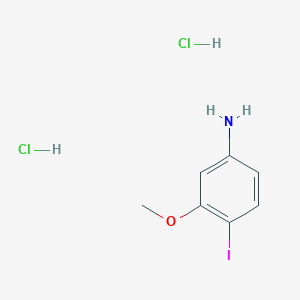![molecular formula C13H15Cl3N2O5 B13190139 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a trichloropyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride. The hydroxy group is introduced through a hydroxylation reaction, and the trichloropyridinyl moiety is incorporated via a substitution reaction. Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonyl chloride for inversion .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. Techniques such as flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently . These methods are scalable and can be adapted for large-scale synthesis, making them suitable for industrial applications.
化学反応の分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form different isomers.
Substitution: The trichloropyridinyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield different isomers of the compound .
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The hydroxy group, for example, can form hydrogen bonds, while the trichloropyridinyl moiety can engage in π-π interactions .
類似化合物との比較
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid: Similar structure with a phenyl group instead of a trichloropyridinyl moiety.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group and is used in similar synthetic applications.
N-(Tert-butoxycarbonyl)ethanolamine: Shares the Boc protecting group and is used in various organic syntheses.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity.
特性
分子式 |
C13H15Cl3N2O5 |
|---|---|
分子量 |
385.6 g/mol |
IUPAC名 |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trichloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15Cl3N2O5/c1-13(2,3)23-12(22)18-8(11(20)21)9(19)7-5(14)4-6(15)17-10(7)16/h4,8-9,19H,1-3H3,(H,18,22)(H,20,21) |
InChIキー |
BPGAWBNROFTOHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C(C1=C(N=C(C=C1Cl)Cl)Cl)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)



![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)



